molecular formula C15H24ClNO2 B12711563 4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride CAS No. 124497-84-3

4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride

Cat. No.: B12711563
CAS No.: 124497-84-3
M. Wt: 285.81 g/mol
InChI Key: MXOXMZZLNGODKD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl, phenyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the morpholine ring, followed by the introduction of the dimethyl, phenyl, and propoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives with different substituents, such as:

  • 4-Methylmorpholine
  • 2-Phenylmorpholine
  • 2-Propoxymorpholine

Uniqueness

4,6-Dimethyl-2-phenyl-2-propoxymorpholine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other morpholine derivatives may not be as effective.

Properties

CAS No.

124497-84-3

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-2-propoxymorpholine;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-10-17-15(14-8-6-5-7-9-14)12-16(3)11-13(2)18-15;/h5-9,13H,4,10-12H2,1-3H3;1H

InChI Key

MXOXMZZLNGODKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CN(CC(O1)C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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